Cas no 321432-63-7 (1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone)
1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(5-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]METHYL)-2-THIENYL)-1-ETHANONE
- Ethanone, 1-[5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-thienyl]-
- 1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone
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- MDL: MFCD00665046
1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB299350-500 mg |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone, 90%; . |
321432-63-7 | 90% | 500mg |
€678.60 | 2023-04-26 | |
| abcr | AB299350-1 g |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone, 90%; . |
321432-63-7 | 90% | 1g |
€1312.80 | 2023-04-26 | |
| Matrix Scientific | 171091-500mg |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone |
321432-63-7 | 500mg |
$918.00 | 2023-09-07 | ||
| Matrix Scientific | 171091-1g |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone |
321432-63-7 | 1g |
$1836.00 | 2023-09-07 | ||
| Matrix Scientific | 171091-5g |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone |
321432-63-7 | 5g |
$7343.00 | 2023-09-07 | ||
| TRC | C176850-25mg |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone |
321432-63-7 | 25mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C176850-50mg |
1-(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone |
321432-63-7 | 50mg |
$ 380.00 | 2022-06-06 | ||
| Ambeed | A896031-1g |
1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethan-1-one |
321432-63-7 | 90% | 1g |
$611.0 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884120-1g |
1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethan-1-one |
321432-63-7 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Key Organics Ltd | 1J-043-1MG |
1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone |
321432-63-7 | >90% | 1mg |
£37.00 | 2025-02-09 |
1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone Suppliers
1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone
1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone: A Comprehensive Overview
The compound 1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone, identified by the CAS number 321432-63-7, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a chloro group, connected to a thiophene ring via a methylene bridge, and further linked to an ethanone group. The combination of these functional groups makes this compound a valuable subject for study in medicinal chemistry, materials science, and analytical chemistry.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds, particularly those containing pyridine and thiophene moieties, in drug design. The pyridine ring in this compound contributes to its aromatic stability and potential for hydrogen bonding, while the trifluoromethyl group introduces electron-withdrawing effects, enhancing the molecule's overall reactivity and selectivity. These properties make it an attractive candidate for developing bioactive compounds with specific therapeutic applications.
The integration of the thiophene ring into the molecular structure further enhances its electronic properties, making it suitable for applications in optoelectronics and sensor technologies. Recent studies have demonstrated that thiophene-containing compounds can exhibit exceptional electronic conductivity and photovoltaic properties, which are crucial for advancing materials science research. The presence of the ethanone group adds another layer of functionality, potentially enabling the compound to participate in various chemical reactions, such as nucleophilic additions and condensations.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions, including Friedel-Crafts alkylation, Suzuki coupling, and oxidation reactions. These methods allow for precise control over the molecular architecture, ensuring high purity and structural integrity. The synthesis process is optimized to minimize environmental impact and maximize yield, aligning with current trends toward sustainable chemical practices.
The pharmacological profile of this compound has been explored in recent studies, revealing promising results in vitro. It has demonstrated moderate inhibitory activity against several enzymes associated with inflammatory diseases, suggesting its potential as a lead compound for anti-inflammatory drug development. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal human cells, which is a favorable attribute for therapeutic agents.
From an analytical standpoint, the compound's structure lends itself well to various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques enable detailed characterization of the molecule's conformational dynamics and stability under different conditions. Such insights are invaluable for understanding the compound's behavior in biological systems and optimizing its pharmacokinetic properties.
In conclusion, 1-(5-{3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl}-2-thienyl)-1-ethanone represents a versatile platform for exploring novel chemical entities with diverse applications. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the advancement of modern chemistry.
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